molecular formula C28H36O5 B14747725 2-Picenecarboxylic acid

2-Picenecarboxylic acid

Cat. No.: B14747725
M. Wt: 452.6 g/mol
InChI Key: MEUCDRGPRSOAHE-BRUCSKOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Picenecarboxylic acid typically involves the extraction from natural sources such as Tripterygium hypoglaucum and Tripterygium wilfordii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural sources and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: 2-Picenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Picenecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Picenecarboxylic acid involves its interaction with specific molecular targets and pathways. As a triterpenoid, it may exert its effects by modulating signaling pathways and interacting with enzymes involved in metabolic processes. detailed studies on its exact mechanism are still limited.

Comparison with Similar Compounds

2-Picenecarboxylic acid is unique due to its specific structure and biological activities. Similar compounds include:

  • 6-Oxo-23-norpristimerol
  • Wilforol A
  • Triptotin F
  • Populninic acid
  • Pristimerin
  • Celastrol
  • Demethylzeylasteral
  • Zeylasteral
  • Zeylasterone
  • Blepharotriol
  • Triptocalline A

These compounds share structural similarities but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

InChI

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1

InChI Key

MEUCDRGPRSOAHE-BRUCSKOJSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O

Origin of Product

United States

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